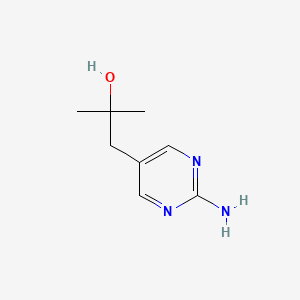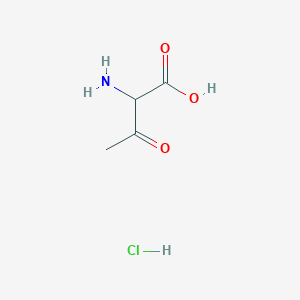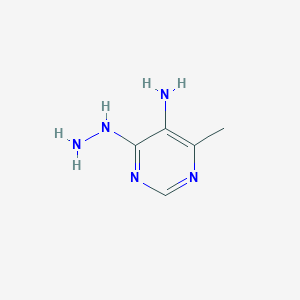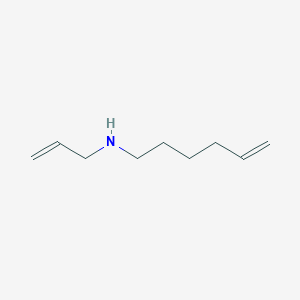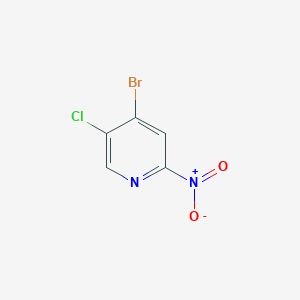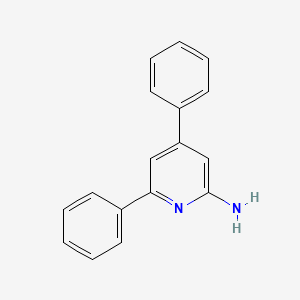
2-(Pyrrolidin-1-ylamino)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Pyrrolidin-1-ylamino)ethanol is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . It is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This structure is widely used in medicinal chemistry due to its ability to efficiently explore the pharmacophore space and contribute to the stereochemistry of molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-1-ylamino)ethanol can be achieved through various methods. One classical method involves the 1,3-dipolar cycloaddition between a 1,3-dipole, such as a nitrone, an azide, or an azomethine ylide, with a dipolarophile, typically an olefin . Another method involves the reaction of 2-(1H-pyrrol-1-yl)ethanol with 3-hydroxyflavone in the presence of copper(II) bromide, yielding a dimeric copper(II) complex .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the compound’s synthesis in a laboratory setting can provide insights into potential industrial processes. The use of efficient and scalable synthetic routes, such as those involving cycloaddition reactions, could be adapted for industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Pyrrolidin-1-ylamino)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can react with different reagents under specific conditions to yield various products.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as copper(II) bromide.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions can occur with alkyl halides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with 3-hydroxyflavone in the presence of copper(II) bromide yields a dimeric copper(II) complex .
Wissenschaftliche Forschungsanwendungen
2-(Pyrrolidin-1-ylamino)ethanol has various scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a biochemical reagent and can serve as a biological material or organic compound for life science-related research . The compound’s unique structure makes it valuable for studying the pharmacophore space and stereochemistry in medicinal chemistry .
Wirkmechanismus
The mechanism of action of 2-(Pyrrolidin-1-ylamino)ethanol involves its interaction with molecular targets and pathways in biological systems. The compound’s pyrrolidine ring allows it to bind to specific proteins and enzymes, influencing their activity and leading to various biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2-(Pyrrolidin-1-ylamino)ethanol can be compared with other similar compounds, such as pyrrolidin-2-one and pyrrolidin-2,5-dione derivatives. These compounds also feature a pyrrolidine ring and have diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The unique aspect of this compound lies in its specific structure and the presence of the aminoethanol group, which can influence its reactivity and biological activity.
List of Similar Compounds
- Pyrrolidin-2-one
- Pyrrolidin-2,5-dione
- Pyrrolizines
- Prolinol
Eigenschaften
Molekularformel |
C6H14N2O |
|---|---|
Molekulargewicht |
130.19 g/mol |
IUPAC-Name |
2-(pyrrolidin-1-ylamino)ethanol |
InChI |
InChI=1S/C6H14N2O/c9-6-3-7-8-4-1-2-5-8/h7,9H,1-6H2 |
InChI-Schlüssel |
UZRGTTDHNSBOAO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Pyrazin-2-yl-1,4-diazabicyclo[3.1.1]heptane](/img/structure/B13113744.png)
![7-Cyclopropyl-3-((4-hydroxy-1-(3-phenylpropanoyl)piperidin-4-yl)methyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13113745.png)
![4'-[(2-Phenylethyl)carbamoyl][2,2'-Bipyridine]-4-Carboxylic Acid](/img/structure/B13113752.png)
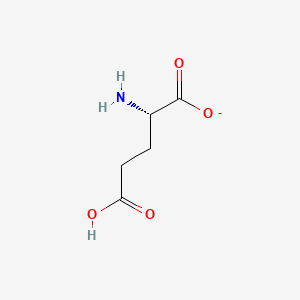
![2-(9-(tert-Butoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecan-4-yl)acetic acid](/img/structure/B13113760.png)
![Ethyl 2-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B13113761.png)
![6-Methoxy[1,2,3]triazolo[1,5-b]pyridazine](/img/structure/B13113763.png)
![5-Butyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B13113785.png)
